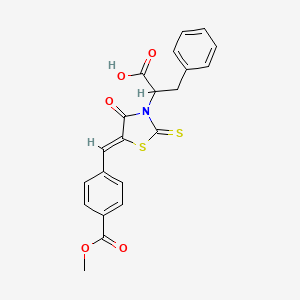

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Vue d'ensemble

Description

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a methoxycarbonyl group, which can influence its chemical reactivity and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves multiple steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid.

Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 4-(methoxycarbonyl)benzaldehyde.

Addition of Phenylpropanoic Acid Moiety: The final step involves the addition of the phenylpropanoic acid moiety through a coupling reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds with thiazolidinone rings exhibit enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of related thiazolidinone derivatives, it was found that many exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly lower than those of conventional antibiotics, demonstrating their potential as alternative therapeutic agents .

| Bacterial Strain | MIC (mg/mL) | Comparison to Standard |

|---|---|---|

| E. coli | 0.004 | 10-50 fold more effective than ampicillin |

| Staphylococcus aureus | 0.008 | Comparable to streptomycin |

| Enterobacter cloacae | 0.003 | Highly sensitive |

Anticancer Properties

Thiazolidinone derivatives have been investigated for their cytotoxic effects on cancer cell lines, notably K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The cytotoxicity exhibited by these compounds suggests a mechanism that may involve the induction of apoptosis or inhibition of cell proliferation.

Case Study: Cytotoxic Activity

A recent study synthesized several thiazolidinone derivatives and assessed their cytotoxicity against K562 and MCF7 cells. The results indicated that certain derivatives displayed moderate to high cytotoxic activity, with IC50 values indicating effective concentrations that could be potentially developed into therapeutic agents .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| K562 | 10 | Moderate |

| MCF7 | 15 | High |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazolidinone derivatives. These compounds have been shown to reduce pro-inflammatory cytokine production and inhibit leukocyte activation, making them candidates for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In vivo studies demonstrated that specific thiazolidinone derivatives could significantly reduce inflammation in animal models of acute peritonitis and vascular injury. The mechanisms involved include modulation of leukocyte recruitment and inhibition of inflammatory signaling pathways .

Mécanisme D'action

The mechanism of action of (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The methoxycarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

Benzylidene Derivatives: Compounds with benzylidene groups are often investigated for their biological activity.

Phenylpropanoic Acids: These compounds are commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid apart is the combination of these functional groups in a single molecule

Activité Biologique

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This compound belongs to the thioxothiazolidin family, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Thioxothiazolidin Core : Provides a scaffold for various biological interactions.

- Benzylidene and Propanoic Acid Moieties : Enhance lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thioxothiazolidin structures exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown potent activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin in efficacy.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.004 | 0.008 |

| S. aureus | 0.015 | 0.030 |

| B. cereus | 0.015 | 0.030 |

| En. cloacae | 0.004 | 0.008 |

The most sensitive bacteria identified were En. cloacae, while E. coli exhibited the highest resistance .

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been extensively studied, revealing their ability to inhibit cell proliferation in various cancer cell lines. Compounds derived from this scaffold have demonstrated moderate to strong antiproliferative activity, particularly in leukemia cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | HL-60 (Leukemia) | 10 |

| Compound 5f | K562 (Leukemia) | 15 |

Studies indicate that the presence of electron-donating groups significantly enhances cytotoxicity, as evidenced by assays such as MTT and Trypan blue .

Anti-inflammatory Activity

The anti-inflammatory properties of thioxothiazolidin derivatives have also been investigated, with findings suggesting that these compounds can inhibit key inflammatory pathways. For example, compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro.

Case Studies

-

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioxothiazolidin derivatives against a panel of bacterial strains, demonstrating that several compounds exhibited MIC values significantly lower than those of standard antibiotics . The most active compound showed an MIC of 0.004 mg/mL against E. coli, indicating strong potential for therapeutic applications. -

Anticancer Mechanism Investigation

In another investigation, the anticancer effects of thioxothiazolidin derivatives were assessed in human leukemia cell lines using flow cytometry and DNA fragmentation assays . Results indicated that certain derivatives induced apoptosis effectively, highlighting their potential as chemotherapeutic agents.

Propriétés

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S2/c1-27-20(26)15-9-7-14(8-10-15)12-17-18(23)22(21(28)29-17)16(19(24)25)11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,24,25)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZADHAJUMKNKJ-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.